molecular formula C19H29ClO3Si3 B3123598 Benzhydryloxybis(trimethylsiloxy)chlorosilane CAS No. 309963-45-9

Benzhydryloxybis(trimethylsiloxy)chlorosilane

Cat. No.: B3123598
CAS No.: 309963-45-9
M. Wt: 425.1 g/mol
InChI Key: MXYRUZAVJVIZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Benzhydryloxybis(trimethylsiloxy)chlorosilane is primarily used as a chemical intermediate . Its primary targets are therefore the reactants in the chemical reactions it is involved in. The specific targets can vary depending on the reaction.

Mode of Action

The compound interacts with its targets through chemical reactions. As an organochlorosilane , it can participate in various types of reactions, including those involving its chlorosilane group. The exact mode of action would depend on the specific reaction and the other reactants involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , which can affect its stability and efficacy. Therefore, it should be handled and stored in a controlled environment to prevent unwanted reactions.

Chemical Reactions Analysis

Benzhydryloxybis(trimethylsiloxy)chlorosilane undergoes various chemical reactions, including:

Common reagents used in these reactions include anhydrous solvents, dichloromethane, and tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Benzhydryloxybis(trimethylsiloxy)chlorosilane is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and reactivity.

Properties

IUPAC Name

benzhydryloxy-chloro-bis(trimethylsilyloxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClO3Si3/c1-24(2,3)22-26(20,23-25(4,5)6)21-19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYRUZAVJVIZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](OC(C1=CC=CC=C1)C2=CC=CC=C2)(O[Si](C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClO3Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725334
Record name 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309963-45-9
Record name 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzhydryloxybis(trimethylsiloxy)chlorosilane
Reactant of Route 2
Benzhydryloxybis(trimethylsiloxy)chlorosilane
Reactant of Route 3
Reactant of Route 3
Benzhydryloxybis(trimethylsiloxy)chlorosilane
Reactant of Route 4
Reactant of Route 4
Benzhydryloxybis(trimethylsiloxy)chlorosilane
Reactant of Route 5
Benzhydryloxybis(trimethylsiloxy)chlorosilane
Reactant of Route 6
Benzhydryloxybis(trimethylsiloxy)chlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.